3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol
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Overview
Description
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol is an organic compound that features a cyclobutanol ring substituted with a benzyloxy group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol typically involves the trifluoromethylation of a cyclobutanol precursor. One common method is the use of Umemoto’s reagents for the direct introduction of the trifluoromethyl group . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to achieve sustainable and efficient synthesis of various organic compounds, including those with trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanone.
Reduction: Formation of 3-(Benzyloxy)cyclobutanol or 1-(trifluoromethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1-methylcyclobutanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-ethylcyclobutanol: Contains an ethyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-(difluoromethyl)cyclobutanol: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved bioavailability compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13F3O2 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-phenylmethoxy-1-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)6-10(7-11)17-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 |
InChI Key |
URNLOOKADMSDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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